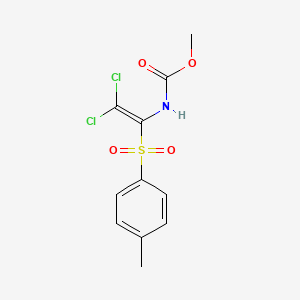

Methyl (2,2-dichloro-1-tosylvinyl)carbamate

描述

属性

IUPAC Name |

methyl N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4S/c1-7-3-5-8(6-4-7)19(16,17)10(9(12)13)14-11(15)18-2/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKKCXUMAZWRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,2-dichloro-1-tosylvinyl)carbamate typically involves the reaction of a suitable vinyl carbamate precursor with tosyl chloride and a chlorinating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include tosyl chloride, thionyl chloride, and methyl carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in high purity .

化学反应分析

Types of Reactions

Methyl (2,2-dichloro-1-tosylvinyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the tosyl group.

Substitution: The chlorine atoms and the tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative of the carbamate .

科学研究应用

Chemical Properties and Mechanism of Action

Methyl (2,2-dichloro-1-tosylvinyl)carbamate features a unique structure comprising a methyl group, two chlorine atoms, a tosyl group, and a vinyl carbamate moiety. Its mechanism of action is primarily associated with its ability to interact with biological systems and serve as a reagent in synthetic chemistry.

- Target of Action : The compound may bind to specific cellular components, affecting biochemical pathways.

- Mode of Action : Similar to other carbamates, it may inhibit certain enzymes, potentially leading to significant biological effects.

- Biochemical Pathways : Its degradation and interaction with biomolecules are crucial for understanding its applications in various fields.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. It is utilized for the preparation of various derivatives due to its reactive functional groups. The compound can facilitate the formation of complex molecules through substitution reactions or as a protecting group for amines during peptide synthesis.

Research has focused on the potential biological activities of this compound. Studies have indicated that it may exhibit interactions with enzymes, suggesting possible applications in drug development and pharmacology. For instance:

- Enzyme Interaction : Investigations into how this compound interacts with specific enzymes can reveal its potential therapeutic uses.

- Toxicological Studies : Understanding its toxicity profile is essential for assessing safety in medicinal applications.

Agricultural Applications

Due to its chemical properties, this compound may find utility in agricultural formulations. Its potential as a pesticide or fungicide could be explored further, particularly in managing crop diseases and pests.

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of this compound as a reagent for synthesizing complex organic molecules. The compound facilitated the formation of new carbon-carbon bonds under mild conditions, showcasing its versatility in synthetic chemistry.

Research published in a peer-reviewed journal examined the inhibitory effects of this compound on specific enzymes related to metabolic pathways. The findings indicated that this compound could modulate enzymatic activity, suggesting avenues for further pharmacological exploration.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a reagent for creating various organic compounds; facilitates carbon-carbon bond formation. |

| Biological Research | Investigated for enzyme interactions; potential therapeutic applications in drug development. |

| Agricultural Chemistry | Potential use as a pesticide or fungicide; efficacy against crop diseases under study. |

作用机制

The mechanism of action of Methyl (2,2-dichloro-1-tosylvinyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

相似化合物的比较

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl (2,2-dichloro-1-tosylvinyl)carbamate and related carbamates:

Key Observations :

- Electrophilic Reactivity : The dichlorovinyl and tosyl groups in the target compound may enhance electrophilicity compared to benzimidazole or thiophene-based carbamates, influencing its reactivity in nucleophilic substitution or coupling reactions .

- Biological Activity : Unlike methyl carbamates with aromatic heterocycles (e.g., benzimidazole), which are used in life sciences research, the dichlorovinyl-tosylcarbamate’s bioactivity remains speculative. However, carbamates with electron-withdrawing groups (e.g., dichloro) are often associated with acetylcholinesterase inhibition or pesticidal activity .

- Toxicity Profile: Methyl carbamates are generally less genotoxic than ethyl derivatives due to the absence of metabolically activatable methyl groups. However, the dichloro and tosyl substituents in the target compound could introduce unique toxicokinetic properties, warranting further study .

生物活性

Methyl (2,2-dichloro-1-tosylvinyl)carbamate is a synthetic carbamate compound that has garnered attention for its potential biological activity. This article reviews the biological mechanisms, pharmacological effects, and toxicological implications associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological interactions. The presence of two chlorine atoms and a tosyl group enhances its chemical stability and potential for enzyme interaction.

Target Enzymes:

Carbamates, including this compound, primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors .

Biochemical Pathways:

The compound's action can disrupt various biochemical pathways. For example, it may interfere with neurotransmission in the central nervous system (CNS), leading to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes in cases of severe poisoning .

Cellular Effects:

Research indicates that carbamates can also induce mutations in genes associated with immunoregulatory factors. This suggests a broader impact on cellular functions beyond neuromuscular transmission .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption: Its chemical structure allows for efficient cell membrane permeability.

- Metabolism: The compound undergoes hydrolysis and other metabolic transformations in biological systems, which can yield various metabolites with distinct biological activities .

Toxicological Profile

The toxicological implications of this compound are significant:

- Acute Effects: Symptoms of acute exposure include headache, nausea, vomiting, abdominal pain, and respiratory failure due to CNS involvement .

- Chronic Exposure: Long-term exposure may lead to neurotoxic effects and potential carcinogenicity due to genetic mutations induced by the compound .

Case Studies

Several case studies highlight the biological activity and toxicological effects of carbamate compounds:

- Aldicarb Case Study: Aldicarb is a well-known carbamate insecticide that shares structural similarities with this compound. It has been associated with severe AChE inhibition leading to acute poisoning cases characterized by respiratory distress and CNS symptoms. Regulatory actions were taken based on these toxicological profiles .

- Environmental Impact Studies: Research has shown that carbamates can contaminate groundwater and accumulate in food sources, raising concerns about their long-term environmental impact and potential human health risks .

Research Applications

This compound is being investigated for various applications:

- Organic Synthesis: It serves as a reagent for synthesizing complex molecules in organic chemistry.

- Pharmacological Research: Its interactions with cholinergic systems make it a candidate for studying neurological disorders and developing new therapeutic agents.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl Carbamate | Simple methyl group | Basic AChE inhibition |

| Ethyl (2,2-dichloro-1-tosylvinyl)carbamate | Ethyl group instead of methyl | Similar activity but varied potency |

| Phenyl (2,2-dichloro-1-tosylvinyl)carbamate | Phenyl group substitution | Distinct reactivity patterns |

This compound's unique structure contributes to its distinctive biological activity compared to simpler carbamates.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Methyl (2,2-dichloro-1-tosylvinyl)carbamate in reaction mixtures?

- Methodology : Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) or electron capture detection (ECD) is effective due to the compound's halogenated and carbamate moieties. For example, dichloromethane extraction followed by GC-NPD analysis achieves a limit of detection (LOD) of ~20 µg/L . Precision data from related carbamates show intra-day relative standard deviations (RSD) of 0.45% and inter-day RSD of 0.28% for methyl carbamate using GC .

- Considerations : Optimize column selection (e.g., DB-WAX or CP Wax 52) to resolve structural analogs. Validate methods using internal standards like methyl carbamate or deuterated analogs .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store at -20°C in airtight, moisture-resistant containers to prevent hydrolysis of the carbamate group. Stability studies on analogous carbamates (e.g., fentanyl methyl carbamate) indicate ≥5-year stability under these conditions .

- Safety : Follow GHS protocols for halogenated compounds: use PPE, avoid heat/sparks, and ensure proper ventilation due to potential toxicity .

Q. What synthetic routes are reported for structurally similar carbamates, and how can they inform synthesis of this compound?

- Approach : Carbamates are typically synthesized via reaction of chloroformates with amines or by protecting amines with carbamate groups (e.g., Boc, Fmoc). For example, tert-butyl carbamate derivatives are prepared using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

- Adaptation : The dichloro and tosylvinyl groups may require controlled stepwise substitutions to avoid side reactions. Use polar aprotic solvents (e.g., DMF) and low temperatures for sensitive intermediates .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (2,2-dichloro and tosylvinyl) influence the reactivity of the carbamate group?

- Mechanistic Insight : The dichloro and tosyl groups increase electrophilicity at the carbamate carbonyl, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) can predict reaction sites by analyzing electron density distribution .

- Experimental Validation : Compare hydrolysis rates with non-halogenated analogs under varying pH conditions. Use HPLC to monitor degradation products .

Q. What strategies resolve contradictions in degradation pathway data for halogenated carbamates?

- Case Study : Discrepancies in ethyl carbamate degradation (e.g., via hydrolysis vs. photolysis) highlight the need for controlled experimental replication. For this compound, conduct stability studies under UV light, heat, and aqueous conditions, using GC-MS or LC-HRMS to identify degradation byproducts .

- Statistical Analysis : Apply multivariate analysis to distinguish dominant degradation mechanisms under specific conditions .

Q. How can lipophilicity and solubility be optimized for this compound in drug discovery contexts?

- Physicochemical Profiling : Determine logP via HPLC-derived capacity factors (log k) using C18 columns and acetonitrile/water gradients. For example, lipophilicity of 4-chloro-2-carbamates correlates with alkyl chain length .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the tosylvinyl moiety to improve aqueous solubility while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。